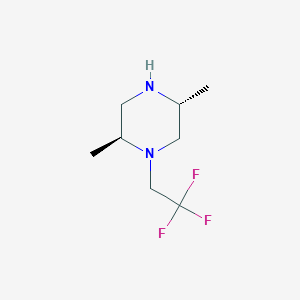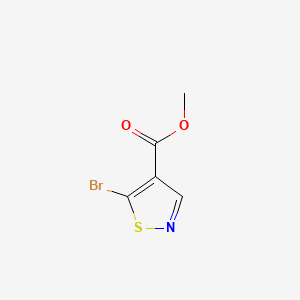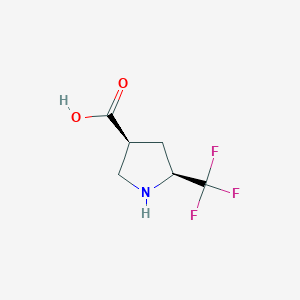
(3S,5S)-5-(Trifluoromethyl)pyrrolidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid: is a chiral compound with significant interest in the field of organic chemistry The presence of the trifluoromethyl group and the pyrrolidine ring makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid typically begins with commercially available starting materials such as pyrrolidine and trifluoromethyl-containing reagents.
Reaction Steps:
Reaction Conditions: These reactions are often carried out under controlled temperatures and pressures, with the use of catalysts and solvents to optimize yields and selectivity.
Industrial Production Methods: In industrial settings, the production of rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid may involve continuous flow processes and large-scale reactors to ensure consistent quality and high throughput. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the carboxylic acid to an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce trifluoromethyl alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Pharmaceuticals: The compound serves as an intermediate in the synthesis of various drugs, particularly those requiring chiral centers.
Agrochemicals: Used in the development of pesticides and herbicides due to its unique chemical properties.
Biology and Medicine:
Enzyme Inhibitors: Potential use as enzyme inhibitors in biochemical research.
Drug Development: Exploration of its pharmacological properties for potential therapeutic applications.
Industry:
Material Science: Utilized in the synthesis of advanced materials with specific properties.
Catalysis: Acts as a ligand in catalytic reactions to enhance reaction rates and selectivity.
Wirkmechanismus
The mechanism by which rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrrolidine ring can interact with active sites of enzymes, potentially inhibiting their activity and affecting biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxamide: Similar structure but with an amide group instead of a carboxylic acid.
(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-methanol: Contains a hydroxyl group instead of a carboxylic acid.
Uniqueness:
Functional Groups: The presence of the carboxylic acid group in rac-(3R,5R)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid provides unique reactivity compared to its analogs.
Chemical Reactivity: The compound’s ability to undergo diverse chemical reactions makes it a versatile intermediate in various synthetic pathways.
Eigenschaften
Molekularformel |
C6H8F3NO2 |
|---|---|
Molekulargewicht |
183.13 g/mol |
IUPAC-Name |
(3S,5S)-5-(trifluoromethyl)pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C6H8F3NO2/c7-6(8,9)4-1-3(2-10-4)5(11)12/h3-4,10H,1-2H2,(H,11,12)/t3-,4-/m0/s1 |
InChI-Schlüssel |
BMFNEKKRPLEBFA-IMJSIDKUSA-N |
Isomerische SMILES |
C1[C@@H](CN[C@@H]1C(F)(F)F)C(=O)O |
Kanonische SMILES |
C1C(CNC1C(F)(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


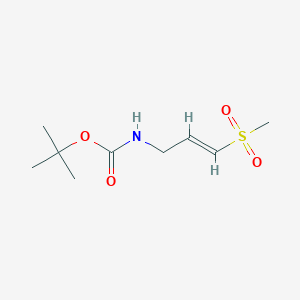
![2-Methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B13456052.png)
![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)
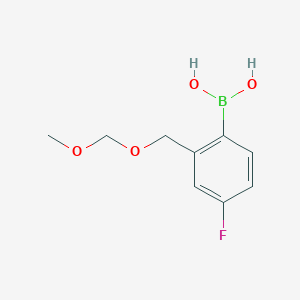
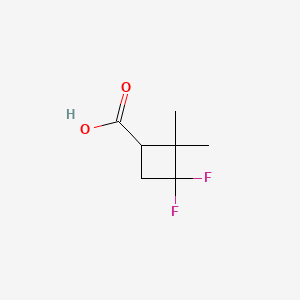
![1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13456067.png)
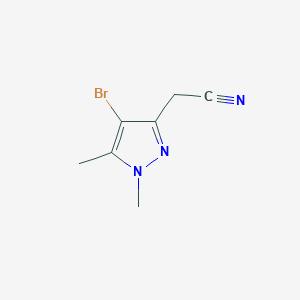
![3-amino-1H-furo[3,2-c]pyrazole-5-carboxylic acid hydrochloride](/img/structure/B13456077.png)

![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
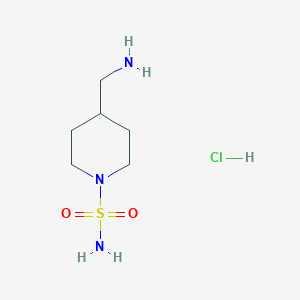
![3-{7-bromo-1,3-dioxo-1H,2H,3H-pyrrolo[3,4-c]pyridin-2-yl}piperidine-2,6-dione](/img/structure/B13456102.png)
